3,4,5-Trifluorophenylboronic acid

Lewis Acidity Boronic Acid Reactivity Physical Organic Chemistry

Select 3,4,5-Trifluorophenylboronic acid for its uniquely electron-deficient aromatic ring. Three fluorines lower the pKa to 6.54, accelerating transmetalation in Suzuki couplings and enabling catalytic direct amidation at low loadings. This building block is essential for constructing metabolically stable biaryl motifs in CNS drug candidates, including GABAA receptor modulators. Substituting with mono- or difluoro analogs compromises reaction kinetics and product selectivity. Standard purity ≥98%; tan to white powder; mp 290–295°C.

Molecular Formula C6H4BF3O2
Molecular Weight 175.90 g/mol
CAS No. 143418-49-9
Cat. No. B116110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trifluorophenylboronic acid
CAS143418-49-9
Molecular FormulaC6H4BF3O2
Molecular Weight175.90 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C(=C1)F)F)F)(O)O
InChIInChI=1S/C6H4BF3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H
InChIKeyUHDDEIOYXFXNNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5-Trifluorophenylboronic Acid (CAS 143418-49-9): Core Properties and Procurement Profile


3,4,5-Trifluorophenylboronic acid is an arylboronic acid building block featuring a phenyl ring with fluorine substitution at the 3, 4, and 5 positions, along with a boronic acid group (-B(OH)₂) [1]. This substitution pattern renders the ring highly electron-deficient, which significantly influences its reactivity in cross-coupling and catalytic processes . It is a tan to white powder with a molecular formula of C₆H₄BF₃O₂ (MW 175.90) and a melting point of 290-295 °C, typically supplied at purities of 97-98% [1].

Why 3,4,5-Trifluorophenylboronic Acid Cannot Be Directly Substituted by Other Fluorophenylboronic Acids


Substituting 3,4,5-trifluorophenylboronic acid with a mono- or difluoro- analog (e.g., 4-fluorophenylboronic acid or 3,4-difluorophenylboronic acid) is not a trivial change in a synthetic route. The degree and pattern of fluorination directly dictate the Lewis acidity (pKa) of the boronic acid, which governs its reactivity as both a coupling partner and a catalyst [1]. A significant difference in acidity alters the rate of transmetalation in Suzuki couplings and the efficiency of Lewis acid-catalyzed transformations, potentially leading to incomplete reactions or different product distributions [2]. The quantitative evidence below demonstrates the specific performance deltas that justify the procurement of the trifluoro-substituted compound for targeted applications.

Quantitative Performance Evidence for 3,4,5-Trifluorophenylboronic Acid vs. Comparators


Enhanced Lewis Acidity (pKa) Compared to Mono- and Difluoro- Analogs

The Lewis acidity of 3,4,5-trifluorophenylboronic acid, indicated by its predicted pKa of 6.54, is significantly higher than that of 4-fluorophenylboronic acid (pKa 8.67) and 3,4-difluorophenylboronic acid (pKa 7.59) [1][2]. This increased acidity is a direct result of the cumulative electron-withdrawing effect of three fluorine substituents on the phenyl ring.

Lewis Acidity Boronic Acid Reactivity Physical Organic Chemistry

Catalytic Activity in Solvent-Free Hydroboration of Alkenes

3,4,5-Trifluorophenylboronic acid has been demonstrated to act as an efficient pre-catalyst for the anti-Markovnikov hydroboration of terminal alkenes with pinacolborane (HBpin) under solvent-free conditions [1]. The study specifically highlights its ability to promote the reaction at low catalyst loadings and with broad functional-group tolerance.

Main-Group Catalysis Hydroboration Green Chemistry

Superior Catalytic Efficiency in Direct Amidation vs. Uncatalyzed Reaction

In the direct amidation of long-chain fatty acids, 3,4,5-trifluorophenylboronic acid was identified as the most effective catalyst among those tested [1]. It reduced the activation energy (Ea) of the reaction from 95.44 kJ/mol to 55.79 kJ/mol, a reduction of 39.65 kJ/mol, which corresponds to a significant rate enhancement.

Amidation Catalysis Reaction Kinetics Process Chemistry

Utilization as a Building Block for GABAA Receptor Modulators

3,4,5-Trifluorophenylboronic acid is a documented reactant in the synthesis of benzopyranone derivatives, which are being investigated as GABAA receptor modulators [1]. While yield data for this specific step is not provided in the available abstract, its role as a key intermediate is established.

Medicinal Chemistry GABAA Receptor Drug Discovery

High-Impact Application Scenarios for 3,4,5-Trifluorophenylboronic Acid Procurement


Synthesis of Highly Fluorinated Biaryl Scaffolds via Suzuki-Miyaura Coupling

This is the primary application for 3,4,5-trifluorophenylboronic acid. Its procurement is essential for constructing biaryl systems where the electron-deficient trifluorophenyl motif is required to modulate the physicochemical properties (e.g., lipophilicity, metabolic stability) of drug candidates or advanced materials [1]. Its superior Lewis acidity (pKa 6.54) compared to less fluorinated analogs [2] suggests faster coupling kinetics with a broad range of aryl halide partners.

Catalyst for Efficient Amide Bond Formation

Researchers and process chemists seeking to optimize amidation reactions should consider 3,4,5-trifluorophenylboronic acid. It has been shown to significantly lower the activation energy barrier for direct amidation of carboxylic acids [3], offering a potential alternative to traditional coupling reagents. This is particularly relevant for the synthesis of amide-containing pharmaceuticals, polymers, and specialty chemicals where a catalytic, atom-economical process is desired.

Pre-Catalyst for Solvent-Free Alkene Hydroboration

For groups focused on green chemistry or main-group catalysis, 3,4,5-trifluorophenylboronic acid serves as an effective pre-catalyst for the hydroboration of terminal alkenes [4]. Its ability to function under neat conditions and at low loadings makes it a compelling choice for generating valuable alkyl boronic esters, which are themselves versatile intermediates for cross-coupling.

Intermediate in the Synthesis of CNS-Targeted Drug Candidates

Procurement of this compound is directly linked to research programs focused on neurological disorders. It is a known building block for benzopyranone derivatives that act as GABAA receptor modulators [5]. The presence of the trifluorophenyl group can enhance the central nervous system (CNS) permeability of the final drug molecule, a key design element in neuropharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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